CPG-52364

描述

CPG-52364 是一种小分子化合物,以其作为 Toll 样受体 9 (TLR9) 拮抗剂的作用而闻名。它已被研究用于其在各种炎症和自身免疫性疾病中的潜在治疗效果。 该化合物通过抑制 TLR9 的激活来发挥作用,TLR9 在免疫反应中起着至关重要的作用,通过识别细菌和病毒 DNA 中的未甲基化胞嘧啶-磷酸-鸟嘌呤 (CpG) 基序来识别 .

准备方法

CPG-52364 的合成涉及多个步骤,包括制备中间化合物及其随后的反应以形成最终产物。合成路线通常涉及使用有机溶剂、催化剂和特定的反应条件以实现所需的化学结构。 工业生产方法可能包括使用优化的反应条件进行大规模合成,以确保化合物的高产率和纯度 .

化学反应分析

科学研究应用

Autoimmune Diseases

CPG-52364 has shown promise in treating autoimmune disorders such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). In preclinical studies involving MRL Ipr/lpr mice—a model for lupus—administration of this compound resulted in significantly reduced anti-dsDNA antibody levels, a marker of disease activity in lupus . This reduction indicates a potential therapeutic effect in managing SLE symptoms.

Case Study: Lupus Treatment

- Study Design : MRL Ipr/lpr mice were treated with this compound or a control (phosphate-buffered saline) for 12 weeks.

- Results : Mice receiving this compound exhibited anti-dsDNA titers that were approximately one quarter to one third of those in control mice .

Transplant Rejection

The compound has been investigated for its ability to prevent acute and chronic transplant rejection. By inhibiting TLR-mediated immune responses, this compound may reduce the likelihood of transplant rejection in patients undergoing organ transplantation .

Clinical Insights

- Mechanism : Inhibition of TLR signaling can lead to decreased activation of immune cells that mediate graft rejection.

- Potential Use : Administering this compound post-transplant could enhance graft survival rates by modulating the recipient's immune response.

Chronic Inflammatory Conditions

This compound is also being explored for its effects on chronic inflammatory diseases such as asthma and psoriasis. By targeting TLRs involved in inflammatory pathways, it may help alleviate symptoms associated with these conditions .

Research Findings

- Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines in response to TLR stimulation, suggesting its utility in managing chronic inflammation .

This compound has undergone various clinical trials to assess its safety and efficacy:

- Phase 1 Trial : Evaluated the safety and tolerability of this compound in healthy subjects. The study aimed to determine how the drug is metabolized and cleared from the body .

- Future Trials : Additional studies are planned to explore its effectiveness specifically in patients with autoimmune diseases and those undergoing organ transplantation.

作用机制

CPG-52364 通过抑制 TLR9 的激活来发挥其作用。TLR9 是一种模式识别受体,识别细菌和病毒 DNA 中的未甲基化 CpG 基序。激活后,TLR9 触发信号级联,导致促炎细胞因子和趋化因子的产生。 通过阻断 TLR9 激活,this compound 阻止下游信号事件,从而减少炎症和免疫激活 .

相似化合物的比较

CPG-52364 在抑制多种 Toll 样受体(包括 TLR7、TLR8 和 TLR9)的能力方面是独一无二的。这种广谱抑制使其成为研究这些受体在各种疾病中的作用的宝贵工具。类似的化合物包括:

羟氯喹: 一种抗疟疾药物,也抑制 TLR9,但具有不同的作用机制和治疗特性。

奎宁: 另一种具有 TLR9 抑制活性的抗疟疾药物,但具有不同的药代动力学特性。

This compound 因其对 TLR9 的有效且选择性抑制而脱颖而出,使其成为免疫学和炎症领域进一步研究和开发的有希望的候选者 .

生物活性

CPG-52364 is a small molecule antagonist targeting Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. Developed by Coley Pharmaceutical Group and later acquired by Pfizer, this compound was initially explored for its therapeutic potential in autoimmune diseases such as systemic lupus erythematosus (SLE). This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical findings.

This compound functions primarily as an antagonist of TLR7, TLR8, and TLR9, which are crucial components of the innate immune system. These receptors recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of immune responses. In autoimmune conditions like SLE, inappropriate activation of these receptors can contribute to disease pathology by promoting inflammation and autoantibody production.

Key Mechanisms:

- Inhibition of TLR Signaling: this compound effectively inhibits signaling pathways activated by TLR7, TLR8, and TLR9. This inhibition is crucial for reducing undesirable immune responses associated with autoimmune diseases .

- Impact on Cytokine Production: By antagonizing these receptors, this compound reduces the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α), which is often elevated in autoimmune conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Following oral administration, the compound demonstrates a slow absorption rate with a mean time to peak concentration (T_max) of approximately 9.3 hours in males and 10.7 hours in females .

Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| T_max (Males) | 9.3 hours |

| T_max (Females) | 10.7 hours |

| Elimination Half-Life | Not specified |

Clinical Trials and Efficacy

This compound underwent evaluation in Phase I clinical trials for the treatment of SLE but was ultimately discontinued due to unspecified reasons . Despite this setback, preclinical studies have shown promising results regarding its efficacy in reducing disease severity in models of SLE.

Case Studies:

- Animal Models: In MRL/lpr mice, treatment with this compound for 12 weeks resulted in decreased levels of anti-dsDNA antibodies, indicating a reduction in autoantibody production associated with lupus nephritis .

- In Vitro Studies: At concentrations below 10 nM, this compound effectively antagonized TLR signaling in human cells transfected with TLR expression vectors .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in managing autoimmune diseases through targeted inhibition of TLR-mediated pathways. However, the discontinuation of clinical trials raises questions about its long-term viability as a treatment option.

While this compound demonstrates significant biological activity as a TLR antagonist with potential applications in autoimmune disease management, further research is necessary to fully understand its therapeutic implications and address the challenges encountered during clinical development.

属性

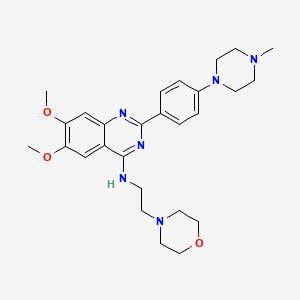

IUPAC Name |

6,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O3/c1-31-10-12-33(13-11-31)21-6-4-20(5-7-21)26-29-23-19-25(35-3)24(34-2)18-22(23)27(30-26)28-8-9-32-14-16-36-17-15-32/h4-7,18-19H,8-17H2,1-3H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOZJWZCVIRDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093135-60-4 | |

| Record name | CPG-52364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093135604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPG-52364 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVM84YK6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。